N-(3-(benzo[d]thiazol-2-yl)phenyl)-5-(furan-2-yl)isoxazole-3-carboxamide
Description
N-(3-(Benzo[d]thiazol-2-yl)phenyl)-5-(furan-2-yl)isoxazole-3-carboxamide is a heterocyclic compound featuring a benzothiazole core linked to a phenyl group, which is further connected to an isoxazole-carboxamide scaffold substituted with a furan ring. This structure combines pharmacophores associated with diverse biological activities, including kinase inhibition and anticancer properties.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13N3O3S/c25-20(16-12-18(27-24-16)17-8-4-10-26-17)22-14-6-3-5-13(11-14)21-23-15-7-1-2-9-19(15)28-21/h1-12H,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYJRMZCNSWCJSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NC(=O)C4=NOC(=C4)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(benzo[d]thiazol-2-yl)phenyl)-5-(furan-2-yl)isoxazole-3-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzo[d]thiazole derivative, followed by the introduction of the phenyl group through a coupling reaction. The furan ring is then incorporated via a cyclization reaction, and finally, the isoxazole ring is formed through a condensation reaction with appropriate reagents.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(3-(benzo[d]thiazol-2-yl)phenyl)-5-(furan-2-yl)isoxazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in halogenated or aminated derivatives.
Scientific Research Applications
N-(3-(benzo[d]thiazol-2-yl)phenyl)-5-(furan-2-yl)isoxazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural features.
Mechanism of Action
The mechanism of action of N-(3-(benzo[d]thiazol-2-yl)phenyl)-5-(furan-2-yl)isoxazole-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. These interactions can lead to various biological effects, such as cell cycle arrest, apoptosis, or inhibition of microbial growth.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
The target compound’s benzothiazole-phenyl-isoxazole-carboxamide architecture distinguishes it from analogs in the evidence. Key comparisons include:
Analysis :
- Furan vs. Thiophene : The 5-(furan-2-yl) substituent in the target compound contrasts with thiophene-based analogs (e.g., Compounds 96–101, ). Furan’s oxygen atom may reduce metabolic stability compared to sulfur-containing thiophene but could improve solubility .
- Carboxamide vs. Sulfonamide : Carboxamide linkages (target compound) are less acidic than sulfonamides (), which may influence membrane permeability and binding interactions .
Key Findings :
- The furan-isoxazole moiety in the target compound aligns with ’s Compound 31, which showed potent KPNB1 inhibition (IC50 < 1 µM) via furan-mediated hydrophobic interactions .
- Benzothiazole-containing sulfonamides () exhibited anthrax lethal factor inhibition, but carboxamide variants (like the target) may shift activity toward eukaryotic targets like kinases .
Physicochemical Properties
Comparative data on solubility, molecular weight (MW), and polarity:
Implications :
Challenges :
- Steric hindrance from the benzothiazole-phenyl group may reduce reaction yields, requiring optimized catalysts (e.g., Pd(PPh3)4) .
Biological Activity
N-(3-(benzo[d]thiazol-2-yl)phenyl)-5-(furan-2-yl)isoxazole-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure
The compound features a complex structure that includes:
- A benzo[d]thiazole moiety
- A phenyl group
- A furan ring
- An isoxazole carboxamide
This unique combination may contribute to its biological properties.
Research indicates that the compound may act as an inhibitor of hypoxia-inducible factor 1-alpha (HIF-1α), a transcription factor involved in cellular responses to low oxygen levels. HIF-1α plays a crucial role in tumor growth and metastasis, making it a target for cancer therapy.
Key Findings:
- HIF-1α Inhibition : The compound demonstrated significant inhibition of HIF-1α activity in cell-based assays, with an IC50 value reported at 0.31 µM, indicating potent activity against this target .
- Transcriptional Activity : The dual-luciferase assay showed that the compound could effectively reduce HIF-1 transcriptional activity without causing cytotoxicity at concentrations below 50 µM .
Biological Activity Data
A summary of biological activities and related findings is presented in the table below:
| Activity | IC50 Value (µM) | Comments |
|---|---|---|
| HIF-1α Inhibition | 0.31 | Significant inhibition observed in dual-luciferase assays |
| VEGF mRNA Expression | Not significantly altered | No change under normoxic conditions; reduced under hypoxia |
| Cytotoxicity | >50 | No cytotoxic effects observed at tested concentrations |
Case Studies and Research Findings
Several studies have explored the biological activity of compounds similar to this compound:
- Antitumor Effects : In a study investigating benzo[d]isoxazole derivatives, compounds with similar structures exhibited antitumor effects through HIF-1α inhibition, supporting the hypothesis that modifications in the isoxazole framework can enhance biological efficacy .
- Structure-Activity Relationship (SAR) : Research into various derivatives revealed that modifications to the benzene ring adjacent to the acylamino site could retain or enhance anti-HIF activity. For instance, substituents at different positions on the benzene ring were evaluated for their impact on biological activity .
- Gene Expression Analysis : Quantitative real-time PCR (Q-PCR) was utilized to analyze mRNA expressions of downstream genes regulated by HIF-1α, such as VEGF and PDK1. Results indicated that treatment with certain compounds led to concentration-dependent decreases in mRNA levels under hypoxic conditions, suggesting potential therapeutic implications for targeting HIF pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
